
(6R)-5,6,7,8-Tetrahydro-L-biolumazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6R)-5,6,7,8-Tetrahydro-L-biolumazine is a chemical compound that belongs to the class of lumazines Lumazines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-5,6,7,8-Tetrahydro-L-biolumazine typically involves the reduction of lumazine derivatives. One common method is the catalytic hydrogenation of lumazine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield the desired tetrahydro derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
(6R)-5,6,7,8-Tetrahydro-L-biolumazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form lumazine derivatives.
Reduction: Further reduction can lead to the formation of more reduced lumazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various lumazine derivatives, which can have different functional groups attached depending on the specific reaction conditions and reagents used.
科学的研究の応用
(6R)-5,6,7,8-Tetrahydro-L-biolumazine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other lumazine derivatives.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of luminescent materials and as a chemical intermediate in various industrial processes.
作用機序
The mechanism of action of (6R)-5,6,7,8-Tetrahydro-L-biolumazine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of lumazine derivatives that participate in various biochemical processes. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Lumazine: The parent compound from which (6R)-5,6,7,8-Tetrahydro-L-biolumazine is derived.
Riboflavin: A vitamin that contains a lumazine moiety and is involved in various biological processes.
Pteridine: A class of compounds structurally related to lumazines.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the tetrahydro moiety, which imparts distinct chemical and biological properties compared to other lumazine derivatives
特性
分子式 |
C9H14N4O4 |
|---|---|
分子量 |
242.23 g/mol |
IUPAC名 |
(6R)-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridine-2,4-dione |
InChI |
InChI=1S/C9H14N4O4/c1-3(14)6(15)4-2-10-7-5(11-4)8(16)13-9(17)12-7/h3-4,6,11,14-15H,2H2,1H3,(H3,10,12,13,16,17)/t3-,4+,6-/m0/s1 |
InChIキー |
FEIPUTJWPLKVDJ-RPDRRWSUSA-N |
異性体SMILES |
C[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)NC(=O)N2)O)O |
正規SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=O)N2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


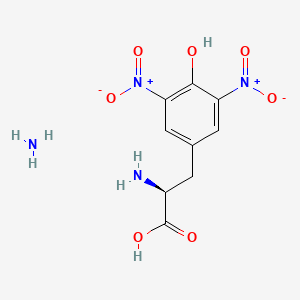
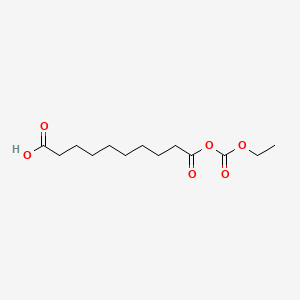
![1-(2-Aminoethyl-d4)-3-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)thiourea](/img/structure/B13852602.png)

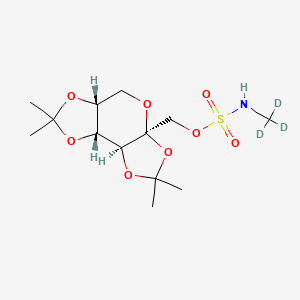
![1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol](/img/structure/B13852627.png)
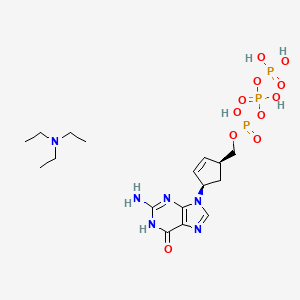

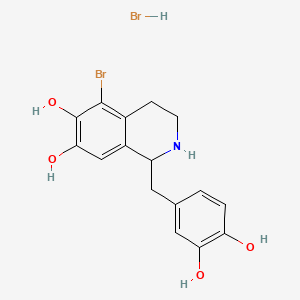
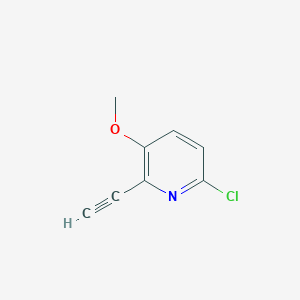
![5-Chloro-thiophene-2-carboxylic acid ((3S,4S)-1-{[2-fluoro-4-(2-oxo-2H-pyridin-1-yl)-phenylcarbamoyl]-methyl}-4-hydroxy-pyrrolidin-3-yl)-amide](/img/structure/B13852655.png)
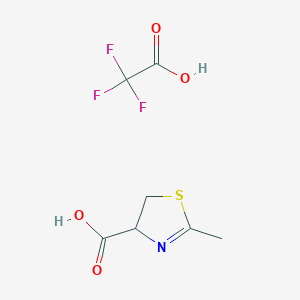
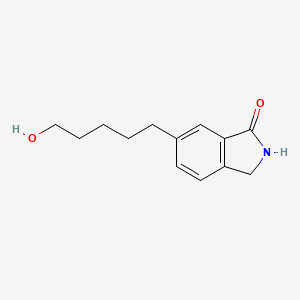
![(1R)-2-[[2-(4-Aminophenyl)ethyl]amino]-1-phenylethyl 2-amino-4-thiazoleacetate Hydrochloride](/img/structure/B13852677.png)
